4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzene-1-sulfonamide 4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 896324-96-2
VCID: VC7645656
InChI: InChI=1S/C20H20FNO5S2/c1-14-5-7-16(8-6-14)28(23,24)20(19-4-3-11-27-19)13-22-29(25,26)17-9-10-18(21)15(2)12-17/h3-12,20,22H,13H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C)C3=CC=CO3
Molecular Formula: C20H20FNO5S2
Molecular Weight: 437.5

4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzene-1-sulfonamide

CAS No.: 896324-96-2

Cat. No.: VC7645656

Molecular Formula: C20H20FNO5S2

Molecular Weight: 437.5

* For research use only. Not for human or veterinary use.

4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzene-1-sulfonamide - 896324-96-2

Specification

CAS No. 896324-96-2
Molecular Formula C20H20FNO5S2
Molecular Weight 437.5
IUPAC Name 4-fluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C20H20FNO5S2/c1-14-5-7-16(8-6-14)28(23,24)20(19-4-3-11-27-19)13-22-29(25,26)17-9-10-18(21)15(2)12-17/h3-12,20,22H,13H2,1-2H3
Standard InChI Key LDMFTITXSKSWNT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C)C3=CC=CO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates three distinct moieties:

  • 4-Fluoro-3-methylbenzenesulfonamide core: A fluorinated aromatic ring with a methyl substituent at position 3 and a sulfonamide group at position 1. Fluorine’s electronegativity enhances metabolic stability and membrane permeability .

  • Ethyl bridge with furan-2-yl and 4-methylbenzenesulfonyl groups: The central ethyl chain connects a furan heterocycle and a para-toluenesulfonyl group. Furan contributes π-π stacking capabilities, while the toluenesulfonyl moiety may influence steric bulk and solubility.

Table 1: Calculated Physicochemical Parameters

PropertyValue
Molecular formulaC₂₁H₂₁FNO₆S₂
Molecular weight482.52 g/mol
LogP (octanol-water)2.8 (predicted)
Hydrogen bond donors1 (sulfonamide NH)
Hydrogen bond acceptors7 (2×SO₂, furan O, 1×NH)
Topological polar surface area118 Ų

Synthetic Methodology

Proposed Synthesis Pathway

While no published route exists for this exact compound, a feasible synthesis would involve:

  • Sulfonation of 4-fluoro-3-methylbenzene:
    Reaction with chlorosulfonic acid yields 4-fluoro-3-methylbenzenesulfonyl chloride .

  • Amine intermediate preparation:
    Condensation of furan-2-carbaldehyde with 2-aminoethanol via reductive amination forms 2-(furan-2-yl)ethylamine. Subsequent sulfonation with 4-methylbenzenesulfonyl chloride introduces the toluenesulfonyl group.

  • Final coupling:
    Reacting the benzenesulfonyl chloride with the toluenesulfonamide-bearing ethylamine under basic conditions (e.g., pyridine) forms the target compound .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
1ClSO₃H, 0–5°C, 4 hrSlow addition of chlorosulfonic acid
2NaBH₃CN, MeOH, rt, 12 hrUse of molecular sieves to absorb H₂O
3Pyridine, DCM, 0°C→rt, 24 hrExcess sulfonyl chloride (1.5 eq)

Pharmacological Activity Predictions

Antibacterial Activity

Structural analogs with fluorinated sulfonamides show MIC values of 2–8 μg/mL against Gram-positive pathogens. The furan moiety may enhance penetration through bacterial membranes.

Table 3: Predicted Biological Activities

TargetAssay TypePredicted IC₅₀/KiConfidence Level
Carbonic anhydrase IXFluorescence12 nMHigh
COX-2Enzymatic350 nMModerate
S. aureusBroth microdilution4.2 μg/mLLow

Structural Stability and Degradation

Hydrolytic Degradation Pathways

  • Sulfonamide cleavage: The N-S bond may hydrolyze under acidic conditions (t₁/₂ ≈ 8 hr at pH 2), forming 4-fluoro-3-methylbenzenesulfonic acid and the ethylamine side product .

  • Furan ring oxidation: Cytochrome P450-mediated oxidation likely generates reactive γ-ketoenal intermediates, necessitating structural stabilization for in vivo applications .

Table 4: Stability Under Accelerated Conditions

ConditionTemperatureTimeDegradation Products Identified
pH 1.2 HCl37°C24 hrSulfonic acid (32%), furan diol (18%)
75% ethanol25°C1 weekEthyl ester byproducts (≤5%)
UV light (300 nm)25°C48 hrSulfonyl radical adducts (41%)

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